Synthesis of N,N'-Dicyclohexylurea from Cyclohexylamine and Urea: An In-depth Technical Guide
Synthesis of N,N'-Dicyclohexylurea from Cyclohexylamine and Urea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-dicyclohexylurea (DCU) from cyclohexylamine and urea. This method stands out for its operational simplicity, cost-effectiveness, and avoidance of toxic reagents like phosgene.[1] This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.
Introduction
N,N'-dicyclohexylurea (DCU) is a symmetrically substituted urea derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their capacity to form stable hydrogen-bonded networks. DCU is also a known potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure.[2] The synthesis route from cyclohexylamine and urea is a practical and efficient method for producing this valuable compound.
Reaction Mechanism and Principles
The synthesis of N,N'-dicyclohexylurea from cyclohexylamine and urea proceeds through a transamination reaction. In this process, two equivalents of cyclohexylamine react with one equivalent of urea. The reaction is driven to completion by heating the mixture, which facilitates the displacement and removal of ammonia.[1]
The overall reaction can be summarized as follows:
2 C₆H₁₁NH₂ (Cyclohexylamine) + (NH₂)₂CO (Urea) → (C₆H₁₁NH)₂CO (N,N'-Dicyclohexylurea) + 2 NH₃ (Ammonia)
Using water as a solvent and subsequently removing it during the reaction is a key strategy. As water is removed, the reaction temperature increases, which helps to drive off the ammonia byproduct and shift the equilibrium towards the formation of the desired product.[1][3]
Quantitative Data Summary
The following table summarizes quantitative data from various experimental runs for the synthesis of DCU from cyclohexylamine and urea, as described in a patented procedure.[3]
| Experiment | Urea (g) | Cyclohexylamine (g) | Water (mL) | Final Temperature (°C) | Reaction Time at Final Temp (min) | Product Yield (%) | Melting Point (°C) |
| 1 | 20 | 90 | 10 | 230-240 | 20 | 95 | ~230 |
| 2 | 20 | 90 | 20 | 230-240 | 20 | 70 | 208-215 |
| 3 | 20 | 90 | 20 | 180-190 | 20 | 65 | 205-212 |
Detailed Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of N,N'-dicyclohexylurea.[3]
Materials:
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Urea
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Cyclohexylamine
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Water
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Round-bottom flask (four-necked)
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Mechanical stirrer
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Thermometer
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Reflux condenser with a water separator (e.g., Dean-Stark apparatus)
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Heating mantle
Procedure:
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Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a water separator, add urea, cyclohexylamine, and water. A recommended molar ratio of urea to cyclohexylamine is between 1:2 and 1:4.[1][3] For example, use 20g of urea, 90g of cyclohexylamine, and 10mL of water.[3]
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Heating and Reflux: Begin stirring the mixture and heat it to reflux. The refluxing liquid will collect in the water separator.
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Water Removal: Slowly drain the collected water from the separator. As water is removed from the system, the temperature of the reaction mixture will gradually increase.
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High-Temperature Reaction: Continue heating until the reaction temperature reaches 180-240°C.[1][3] For optimal yield, a temperature of 230-240°C is recommended.[3]
-
Reaction Completion: Maintain the reaction at the target temperature for approximately 10-30 minutes.[3]
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Product Isolation: While still hot, carefully transfer the reaction product to a suitable container. The product will solidify upon cooling.[3]
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Purification: The crude product can be purified by recrystallization.[4] Suitable solvents for recrystallization include ethanol or a mixture of ethyl acetate and hexane.[4] The pure product is a white crystalline powder.[5]
Visualizations
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of N,N'-Dicyclohexylurea.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N,N'-Dicyclohexylurea.
Alternative Synthetic Routes
While the direct reaction with urea is advantageous, other methods for synthesizing DCU exist. These often involve different carbonyl sources:
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Phosgene Equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) can be used to react with two equivalents of cyclohexylamine.[1] These methods avoid the handling of highly toxic phosgene gas.
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Isocyanate Intermediate: Cyclohexylamine can first be converted to cyclohexyl isocyanate. This intermediate then reacts with a second equivalent of cyclohexylamine to form DCU.[1]
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Carbon Dioxide: In a greener approach, carbon dioxide can be used as a carbon source to react with cyclohexylamine, often mediated by ionic liquids under mild conditions.[6]
Conclusion
The synthesis of N,N'-dicyclohexylurea from cyclohexylamine and urea is a robust and scalable method, offering high yields without the need for harsh organic solvents or toxic reagents.[3] The provided experimental protocol and quantitative data offer a solid foundation for researchers to successfully synthesize this compound for applications in drug development and materials science. The alternative pathways provide additional strategic options depending on laboratory capabilities and project requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 3. CN101279932A - Preparation method of N,N'-dicyclohexyl urea - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN106008274A - Preparation method of N,N'-dicyclohexylurea - Google Patents [patents.google.com]
